3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine
Description
Properties
CAS No. |
832695-81-5 |
|---|---|
Molecular Formula |
C17H13N5S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(4-aminophenyl)-7-pyrimidin-5-ylthieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C17H13N5S/c18-12-3-1-10(2-4-12)14-8-23-16-13(7-22-17(19)15(14)16)11-5-20-9-21-6-11/h1-9H,18H2,(H2,19,22) |
InChI Key |
HKPMGENRPXSCRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=C3C4=CN=CN=C4)N)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thieno[3,2-c]pyridine Core
A common approach to building the thieno[3,2-c]pyridine nucleus involves:
- Starting from functionalized thiophenes or 2-aminonicotinic acid derivatives ,
- Cyclization reactions facilitated by reagents such as phosphoryl chloride (POCl₃) or strong bases,
- Intramolecular heteroannulation or condensation steps to close the fused bicyclic ring system.
For example, 2-aminonicotinic acid can be converted into a chlorinated intermediate using POCl₃, which then reacts with a thieno precursor to form the fused thieno[3,2-c]pyridine scaffold.
Installation of the Pyrimidin-5-yl Group
The pyrimidin-5-yl substituent is introduced by:
- Coupling reactions between the thieno[3,2-c]pyridine intermediate and pyrimidine derivatives,
- Use of amide bond formation or direct nucleophilic substitution on pyrimidine halides,
- Employing coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOAt (1-hydroxy-7-azabenzotriazole), and bases like DIPEA (N,N-diisopropylethylamine) in DMF solvent to facilitate amide or amine bond formation.
Representative Synthetic Route Example
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1. | 2-Aminonicotinic acid + Urea → Intermediate 2 | Formation of amino-pyridine precursor | Not specified |
| 2. | Intermediate 2 + POCl₃ → Intermediate 3 | Chlorination to activate pyridine ring | Not specified |
| 3. | Intermediate 3 + thieno[3,2-c]pyridine hydrochloride → Intermediate 4 | Formation of thieno-fused core | Not specified |
| 4. | Intermediate 4 + 4-fluoro-2-methoxy-5-nitroaniline → Intermediate 5 | Nucleophilic substitution introducing aromatic amine | Not specified |
| 5. | Intermediate 5 + aliphatic amines → Intermediate 6a–h | Further amination | Not specified |
| 6. | Intermediate 6a–h + Fe/NH₄Cl reduction → Intermediate 7a–h | Reduction of nitro groups to amines | Not specified |
| 7. | Intermediate 7a–h + acyl chlorides → Final compounds A1–A15 | Acylation to finalize structure | Not specified |
(Adapted from synthesis of related thieno[3,2-c]pyridine derivatives)
Reaction Conditions and Catalysts
- Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) and copper catalysts are often employed for C–N bond forming steps such as Buchwald-Hartwig amination or Ullmann-type couplings.
- Solvents: Common solvents include ethanol, DMF (dimethylformamide), DCM (dichloromethane), and mixtures of hexanes/ethyl acetate for purification.
- Temperature: Reactions are typically conducted at elevated temperatures (e.g., 80 °C) for nucleophilic substitutions and room temperature to moderate heating for coupling reactions.
- Bases: Triethylamine, DIPEA, and other organic bases are used to neutralize acids formed and promote substitution reactions.
Purification Techniques
- Flash column chromatography on silica gel using solvent gradients (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is standard for isolating pure intermediates and final products.
- Crystallization and recrystallization are also employed to enhance purity and obtain solids with defined melting points.
Summary Table of Key Synthetic Steps
| Synthetic Step | Key Reagents | Reaction Type | Purpose |
|---|---|---|---|
| Formation of thieno[3,2-c]pyridine core | 2-Aminonicotinic acid, POCl₃ | Cyclization, chlorination | Build fused bicyclic scaffold |
| Attachment of 4-aminophenyl group | Ethyl 2-(4-aminophenyl)acetate, 4,6-dichloropyrimidine | Nucleophilic substitution | Introduce aminophenyl substituent |
| Coupling with pyrimidinyl group | Aromatic amines, EDC, HOAt, DIPEA | Amide bond formation | Install pyrimidin-5-yl substituent |
| Reduction of nitro groups | Fe, NH₄Cl | Reduction | Convert nitro to amino groups |
| Final functionalization | Acyl chlorides | Acylation | Final modification |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino and pyrimidinyl groups facilitate nucleophilic substitutions, particularly at electrophilic positions.
Mechanistic Insights :
-
The 4-amino group participates in nucleophilic aromatic substitution (SNAr) under acidic conditions, forming secondary amines.
-
Pyrimidinyl C–H bonds undergo coupling with activated esters in the presence of bases like DIPEA.
Coupling Reactions
Transition metal-catalyzed coupling reactions enable structural diversification.
Key Findings :
-
Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the 7-position, enhancing π-stacking interactions.
-
Carbodiimide-mediated couplings yield amides with improved solubility and bioavailability.
Cyclization Reactions
Intramolecular cyclizations generate fused polycyclic systems.
| Starting Material | Reagents/Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Thienopyrimidine-hydrazine adduct | POCl<sub>3</sub>, reflux | Thieno[3,2-d]pyrimido[4,5-c]pyridazine | Kinase inhibitor scaffolds |
Mechanism :
-
Phosphorus oxychloride activates carbonyl groups, enabling cyclization with adjacent nucleophiles like hydrazines.
Oxidation and Functional Group Interconversion
Controlled oxidation modifies sulfur-containing moieties.
| Substrate | Oxidizing Agent | Product | Selectivity | Reference |
|---|---|---|---|---|
| Thienopyrimidine-SMe | H<sub>2</sub>O<sub>2</sub>, FeCl<sub>3</sub> | Sulfone derivatives | >90% conversion |
Implications :
-
Sulfur oxidation enhances hydrogen-bonding capacity, critical for target engagement in kinase inhibition.
Acylation and Sulfonylation
The primary amine undergoes acylations to modulate electronic properties.
Optimization Strategies :
Scientific Research Applications
3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine is a complex organic compound featuring a thieno[3,2-c]pyridine core fused with a pyrimidine ring and an amino-substituted phenyl group. It has potential applications in medicinal chemistry, particularly as a lead compound in drug discovery, due to its diverse biological activities.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- This compound is primarily used in medicinal chemistry and drug development. It is seen as a potential therapeutic agent against diseases involving kinase-related pathways. Its structure can also serve as a foundation for developing new drugs with improved efficacy and fewer side effects.
- The compound shows biological activity by inhibiting specific kinases involved in cellular signaling pathways. Its structural features suggest it can interact with various biological targets, making it a candidate for treating diseases like cancer and neurodegenerative disorders. Studies indicate that derivatives of this compound may have anti-inflammatory and anti-tumor properties, thus it requires detailed pharmacological evaluation.
Interaction Studies
Interaction studies are performed to understand how this compound interacts with biological targets. These studies are essential to elucidate the mechanism of action and optimize the compound’s therapeutic profile.
Analogues
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Methylsulfonyl)aniline | Contains a sulfonamide group | Inhibits specific kinases |
| 2-Methyl-N-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine | Thienopyrimidine backbone | Exhibits anti-inflammatory properties |
| N-(aryl)-thienopyrimidine derivatives | Various aryl substitutions | Broad spectrum kinase inhibition |
These compounds highlight the diversity within thienopyrimidine derivatives while emphasizing the unique positioning of this compound due to its specific amino substituents and fused heterocyclic structure.
Thienopyrimidine Derivatives
Mechanism of Action
The mechanism of action of 3-(4-aminophenyl)-7-(5-pyrimidinyl)-thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit protein kinases, which play a crucial role in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of key analogs:
Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Target Selectivity: The pyrimidin-5-yl group in the target compound may confer selectivity for kinases sensitive to electron-deficient aromatic systems (e.g., BCR-ABL or EGFR), whereas GSK-843’s benzothiazole and dimethylpyrazole groups enhance hydrophobic interactions with RIP3 kinase .
Molecular Weight and Drug-Likeness :
- The target compound (MW = ~353 g/mol) has a lower molecular weight than GSK-843 (MW = 377.49 g/mol), which may improve bioavailability .
- GSK-843’s higher logP (4.90) suggests greater membrane permeability but reduced aqueous solubility compared to the target compound (predicted logP ~3.5–4.0).
Synthetic Routes: The synthesis of thieno[3,2-c]pyridines often employs Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at positions 3 and 7, as seen in GSK-843 . The target compound likely follows a similar strategy.
Biological Activity
3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine is a complex organic compound with significant potential in medicinal chemistry. Its unique heterocyclic structure allows it to interact with various biological targets, making it a candidate for the development of therapeutic agents against multiple diseases, particularly those involving kinase-related pathways.
Chemical Structure and Properties
The compound features a thieno[3,2-c]pyridine core fused with a pyrimidine ring and an amino-substituted phenyl group. This structural configuration is crucial for its biological activity, as it influences the compound's reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHNS |
| Molecular Weight | 298.36 g/mol |
| CAS Number | 355806-00-7 |
Kinase Inhibition
Research indicates that this compound exhibits significant inhibitory activity against various kinases, which are pivotal in cellular signaling pathways. For instance, studies have demonstrated its potential as a Bruton’s tyrosine kinase (BTK) inhibitor. A derivative of this compound showed an IC value of 11.8 nM against BTK, indicating potent inhibitory activity .
Anti-inflammatory and Antitumor Properties
The compound has also been evaluated for anti-inflammatory and antitumor properties. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth and reduce inflammation through various mechanisms, including the modulation of signaling pathways involved in these processes.
Case Studies
- BTK Inhibition Study : A series of thieno[3,2-c]pyridin-4-amines were synthesized and screened for their ability to inhibit BTK. Among these, specific derivatives exhibited superior potency and selectivity, highlighting the potential of this compound as a lead compound for further development in cancer therapies .
- Anti-inflammatory Activity : A library of compounds related to this structure was evaluated for anti-inflammatory effects. Results indicated that certain derivatives significantly inhibited pro-inflammatory cytokine production in vitro, suggesting a promising therapeutic application in inflammatory diseases .
The biological activity of this compound is believed to stem from its ability to bind selectively to target proteins involved in signaling pathways. This binding can disrupt normal cellular functions, leading to reduced proliferation of cancer cells and decreased inflammatory responses.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of thienopyrimidine derivatives often employs condensation reactions between aminothiophene precursors and pyrimidine-containing reagents. For example, modified Niementowski reactions using formamide or urea under high-temperature conditions (e.g., 200°C) are effective for cyclization . Optimization may involve adjusting solvent systems (e.g., ethanol/dioxane mixtures for crystallization) and catalysts (e.g., phosphorus oxychloride for chlorination steps) . Purity can be monitored via HPLC, with yields improved by controlling stoichiometric ratios and reaction times.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer : Single-crystal X-ray diffraction is essential for confirming molecular geometry, including dihedral angles between fused rings (e.g., planar thienopyridine systems with deviations <0.05 Å) . Complement this with NMR (¹H/¹³C) to verify substituent positions and FT-IR for functional group analysis (e.g., amine N–H stretches at ~3300 cm⁻¹). Mass spectrometry (ESI-MS) ensures molecular weight accuracy .
Q. How are preliminary biological activities (e.g., antimicrobial, anticancer) assessed for this compound?
- Methodological Answer : Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination against bacterial/fungal strains) .
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ calculations) .
- Mechanistic Studies : Fluorescence-based binding assays to evaluate interactions with DNA or enzymes (e.g., topoisomerase II). Positive controls (e.g., doxorubicin) and statistical validation (e.g., ANOVA with p < 0.05) are critical .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., variable IC₅₀ values across studies) be resolved methodologically?
- Methodological Answer : Discrepancies often arise from differences in experimental design. Standardize protocols using:
- Cell Line Authentication : STR profiling to avoid cross-contamination.
- Dosage Consistency : Normalize drug concentrations to cell density (e.g., cells/mL).
- Statistical Reproducibility : Employ randomized block designs with split-split plots to account for variables like harvest season or reagent batch . Meta-analyses of published data can identify trends obscured by small sample sizes.
Q. What strategies address challenges in multi-step synthesis, such as low regioselectivity or byproduct formation?
- Methodological Answer :
- Regioselectivity : Use directing groups (e.g., Boc-protected amines) or transition metal catalysts (e.g., Pd-mediated cross-coupling) to control substitution patterns .
- Byproduct Mitigation : Employ orthogonal purification techniques (e.g., flash chromatography followed by recrystallization). Monitor reactions in real-time via TLC or LC-MS .
- Computational Modeling : DFT calculations predict reactive sites, guiding synthetic route adjustments .
Q. How can environmental fate studies (e.g., biodegradation, bioaccumulation) be designed for this compound?
- Methodological Answer : Follow protocols from long-term environmental projects (e.g., INCHEMBIOL):
- Abiotic Studies : Assess hydrolysis/photolysis rates under controlled pH and UV conditions .
- Biotic Studies : Use OECD 301D respirometry to measure microbial degradation in soil/water matrices.
- Ecotoxicity : Conduct Daphnia magna or algae growth inhibition tests to evaluate EC₅₀ values .
Q. What computational approaches predict this compound’s interaction with biological targets (e.g., kinases, receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., ATP-binding pockets in kinases). Validate with MD simulations (100 ns trajectories) to assess stability .
- QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data to design derivatives with enhanced potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
